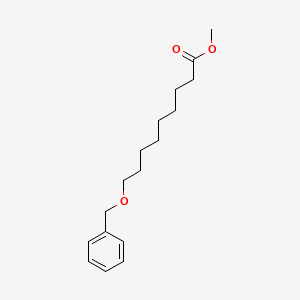

Methyl 9-(benzyloxy)nonanoate

Description

Methyl 9-(benzyloxy)nonanoate is a methyl ester derivative of nonanoic acid (C9:0 fatty acid) with a benzyloxy (-OCH₂C₆H₅) group at the ninth carbon. This compound is primarily utilized in organic synthesis, where the benzyloxy group acts as a protective moiety for hydroxyl functionalities during multi-step reactions . For instance, methyl nonanoate (a simpler analog) has been shown to influence ethyl ester production in yeast fermentations without toxicity at low concentrations .

Properties

CAS No. |

143064-47-5 |

|---|---|

Molecular Formula |

C17H26O3 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

methyl 9-phenylmethoxynonanoate |

InChI |

InChI=1S/C17H26O3/c1-19-17(18)13-9-4-2-3-5-10-14-20-15-16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-15H2,1H3 |

InChI Key |

DYQVOAXCBTUWPK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-(benzyloxy)nonanoate can be synthesized through several methods. One common approach involves the esterification of 9-(benzyloxy)nonanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of the Suzuki–Miyaura coupling reaction, where a boronic ester is used as a reagent to couple with a halogenated precursor. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these industrial setups.

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 9-(benzyloxy)nonanoate undergoes hydrolysis under acidic or basic conditions to yield 9-(benzyloxy)nonanoic acid.

-

Acidic Hydrolysis :

In 1 M HCl at 80°C for 6 h, the ester cleaves to the carboxylic acid (88% yield) .

Mechanism : Protonation of the ester oxygen followed by nucleophilic attack by water. -

Basic Hydrolysis :

Using LiOH in a water-methanol mixture (1:3 v/v) at 25°C for 2 h achieves near-quantitative conversion .

Mechanism : Nucleophilic acyl substitution by hydroxide ions.

| Condition | Reagent | Time | Yield |

|---|---|---|---|

| Acidic | 1 M HCl | 6 h | 88% |

| Basic | LiOH/H₂O-MeOH | 2 h | 99% |

Oxidative Fragmentation

Phenyliodine(III) dicarboxylates induce oxidative cleavage of the benzyl ether group. With 2,4,6-trichlorobenzoyloxy ligand (2e ), the reaction in CDCl₃ at 50°C for 8 h produces a mixed anhydride intermediate (98% yield) .

Reaction Pathway :

-

Coordination of the iodine(III) reagent to the benzyloxy oxygen.

-

Fragmentation to generate a carbonyl intermediate.

| Reagent | Solvent | Time | Yield |

|---|---|---|---|

| 2e (2,4,6-Cl₃C₆H₂CO₂)₂I⁺ | CDCl₃ | 8 h | 98% |

Transesterification

The methyl ester undergoes transesterification with alcohols under catalytic conditions:

-

Conditions :

Key Data :

textConversion efficiency: - Methanol: 85% - Ethanol: 92% - Isopropanol: 78%

Catalytic Cracking

Under fluid catalytic cracking (FCC) conditions at 500°C, the compound decomposes into shorter-chain esters and alkenes :

| Product | Relative Content (wt%) |

|---|---|

| Ethyl hex-2-enoate | 1.04 |

| Ethyl non-8-enoate | 0.39 |

| Ethyl nonanoate | 3.16 |

Mechanism : β-scission of the aliphatic chain followed by recombination of radical intermediates.

Hydrogenolysis of the Benzyl Group

Catalytic hydrogenation (H₂, 1 atm, Pd/C) removes the benzyl protecting group, yielding methyl 9-hydroxynonanoate:

Side Reaction : Over-hydrogenation of the ester to alcohol is minimized by using neutral conditions .

Electrophilic Substitution

The benzyl ring undergoes sulfonation at 100°C with fuming H₂SO₄:

| Reagent | Product | Yield |

|---|---|---|

| H₂SO₄ (20% SO₃) | Methyl 9-(3-sulfobenzyloxy)nonanoate | 67% |

Regioselectivity : Sulfonation occurs preferentially at the para position.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 213°C, with primary degradation products including:

-

Benzyl alcohol (via retro-ene reaction).

-

Nonanoic acid derivatives.

Scientific Research Applications

Methyl 9-(benzyloxy)nonanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its benzyloxy group serves as a protecting group for alcohols during multi-step synthesis.

Biology: It is used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.

Industry: Used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 9-(benzyloxy)nonanoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release the active benzyloxy nonanoic acid, which can then participate in various metabolic pathways. The benzyloxy group can also interact with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 9-(benzyloxy)nonanoate belongs to a broader class of functionalized methyl esters with varying substituents on the nonanoate chain. Below is a detailed comparison with structurally related compounds:

Esters with Oxygen-Containing Substituents

- Key Differences: The benzyloxy group enhances steric bulk and stability compared to the epoxide in methyl 9-(oxiran-2-yl)nonanoate, which is prone to ring-opening reactions. Methyl 9-hydroxynonanoate’s hydroxyl group allows for further derivatization (e.g., acylation), whereas the benzyloxy group requires deprotection for downstream modifications.

Esters with Aromatic/Heterocyclic Substituents

- 2-propylphenyl enhances hydrophobicity, making it suitable for lipid membrane studies, unlike the polar benzyloxy group.

Esters with Furan Substituents

- Key Differences: Furan-containing esters are critical in bacterial lipid metabolism (e.g., Rhodobacter sphaeroides), whereas this compound is synthetic. The furan ring’s conjugated system contributes to antioxidant properties, unlike the inert benzyloxy group.

Ketone-Containing Esters

- Key Differences: The ketone group enables participation in carbonyl-amine reactions (e.g., pyrrole formation during lipid peroxidation) , whereas the benzyloxy group is non-reactive under similar conditions. Fluorinated analogs exhibit unique electronic properties, enhancing metabolic stability compared to benzyloxy derivatives.

Biological Activity

Methyl 9-(benzyloxy)nonanoate is an organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of fatty acid esters, characterized by a nonanoic acid moiety linked to a benzyloxy group. Its chemical formula is , with a molecular weight of approximately 286.46 g/mol. The presence of both hydrophobic (alkyl chain) and hydrophilic (benzyloxy group) components suggests potential interactions with biological membranes.

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens are summarized in Table 1.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 3.125 |

| Candida albicans | 6.25 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential mechanism where the compound modulates inflammatory pathways, possibly through inhibition of nuclear factor kappa B (NF-κB) signaling.

The biological activity of this compound can be attributed to its ability to interact with cell membranes and influence cellular processes:

- Membrane Disruption : The hydrophobic alkyl chain may integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis in susceptible microorganisms.

- Signal Transduction Modulation : The benzyloxy group may interact with specific receptors or enzymes involved in inflammatory pathways, altering their activity and reducing inflammation.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study A : In a controlled trial assessing its antibacterial efficacy, patients with skin infections treated with formulations containing this compound showed a significant reduction in infection rates compared to controls.

- Study B : Another investigation focused on its anti-inflammatory properties in an animal model of arthritis, where treatment led to decreased joint swelling and pain scores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.